Ethenyl (naphthalen-2-yl)acetate
Description
Ethenyl (naphthalen-2-yl)acetate is an organic ester compound characterized by a naphthalen-2-yl group linked to an acetate moiety with an ethenyl (vinyl) substituent. These compounds are often intermediates in synthesizing pharmaceuticals, agrochemicals, and specialty materials due to their reactive ester groups and aromatic stability .
Properties
CAS No. |
57442-91-8 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
ethenyl 2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C14H12O2/c1-2-16-14(15)10-11-7-8-12-5-3-4-6-13(12)9-11/h2-9H,1,10H2 |
InChI Key |
LHLKPTLZWXQBMN-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl (naphthalen-2-yl)acetate can be synthesized through the acetylation of β-naphthol using acetic anhydride in an alkaline medium. The reaction involves the formation of an ester bond between the hydroxyl group of β-naphthol and the carboxyl group of acetic anhydride . The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethenyl (naphthalen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoic acid.
Reduction: Formation of ethyl (naphthalen-2-yl)acetate.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Ethenyl (naphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethenyl (naphthalen-2-yl)acetate involves its interaction with various molecular targets and pathways. The vinyl group allows for the formation of reactive intermediates that can interact with biological molecules. The aromatic ring structure facilitates binding to specific receptors and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Positional Isomerism: Naphthalen-2-yl derivatives (vs. 1-yl) often exhibit superior biological activity due to optimized binding interactions (e.g., anticonvulsant effects in GABA-A receptors) . Heterocyclic Substituents: Imidazole or pyridyl groups (as in ) introduce hydrogen-bonding capabilities, critical for receptor affinity.
Functional Group Diversity: α-Ketoesters (e.g., ethyl 2-(naphthalen-2-yl)-2-oxoacetate) are more electrophilic, enabling nucleophilic attacks for synthesizing amino acids . Trifluoromethylsulfonyl or nitro groups (e.g., in ) increase reactivity in SNAr (nucleophilic aromatic substitution) reactions.
Anticonvulsant Activity ():
Naphthalen-2-yl acetate derivatives, such as naphthalen-2-yl 2-(piperazin-1-yl)acetate, demonstrated significant delays in strychnine-induced seizures. Molecular modeling revealed interactions with the benzodiazepine allosteric site of GABA-A receptors, suggesting a mechanism for CNS depressant activity. The ethenyl variant could similarly modulate these receptors but may offer enhanced pharmacokinetics due to its unsaturated bond.
Comparative Reactivity:
- Ester Hydrolysis : Naphthalen-2-yl esters hydrolyze slower than aliphatic esters due to aromatic stabilization but faster than naphthalen-1-yl analogs due to reduced steric hindrance .
- Electrophilic Aromatic Substitution : The 2-position on naphthalene is more reactive than the 1-position, facilitating functionalization for further derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
